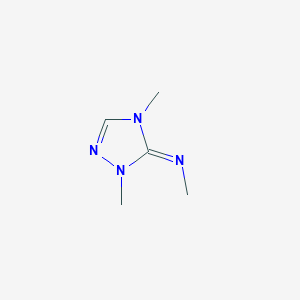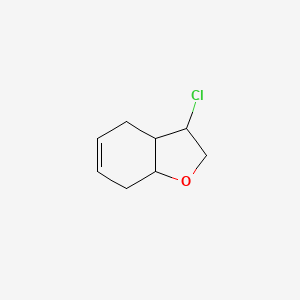![molecular formula C18H27NO B14213498 Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- CAS No. 830329-25-4](/img/structure/B14213498.png)
Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- is an organic compound with a complex structure that includes a benzene ring, a methanol group, and a propynyl group substituted with a dibutylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. Common synthetic routes include:
Alkylation: Introduction of the propynyl group to the benzene ring.
Amination: Substitution of the propynyl group with a dibutylamino group.
Hydroxylation: Addition of the methanol group to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- undergoes various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group.
Reduction: Reduction of the propynyl group to an alkyl group.
Substitution: Replacement of the dibutylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of alkylbenzenes.
Substitution: Formation of various substituted benzenes.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanol, 4-[(dibutylamino)methyl]-: Similar structure but with a different substitution pattern.
Benzenemethanol, 3,5-dichloro-4-(dibutylamino)-: Contains additional chlorine atoms on the benzene ring.
Benzenemethanol, 4-(dimethylamino)-: Substituted with a dimethylamino group instead of a dibutylamino group.
Uniqueness
Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- is unique due to its specific substitution pattern and the presence of the propynyl group, which imparts distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
830329-25-4 |
|---|---|
Molekularformel |
C18H27NO |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
[4-[3-(dibutylamino)prop-1-ynyl]phenyl]methanol |
InChI |
InChI=1S/C18H27NO/c1-3-5-13-19(14-6-4-2)15-7-8-17-9-11-18(16-20)12-10-17/h9-12,20H,3-6,13-16H2,1-2H3 |
InChI-Schlüssel |
WPNMCBDHNRRKTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CC#CC1=CC=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


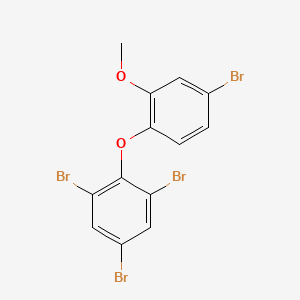
![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl-](/img/structure/B14213453.png)
![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)

![2-[(2-Methyl-4-phenylbutan-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14213466.png)
![2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14213467.png)
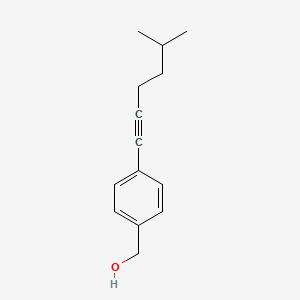
![N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide](/img/structure/B14213475.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide](/img/structure/B14213478.png)
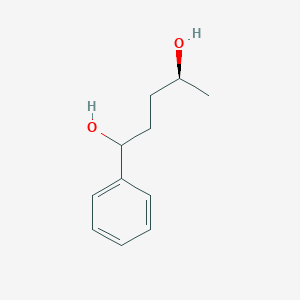
![2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14213506.png)
